Ethyl [5'-benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate
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Overview
Description
Ethyl [5’-benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is a complex organic compound featuring an indole ring system. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of indole derivatives, including Ethyl [5’-benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate, often involves multi-step processes. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . Industrial production may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Can occur at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical conditions. The major products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential therapeutic uses due to its indole structure, which is common in many drugs.
Industry: Could be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, indole derivatives interact with various molecular targets, including enzymes and receptors, through binding interactions that can modulate biological pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like:
Tryptophan: An essential amino acid.
Indole-3-carbinol: Found in cruciferous vegetables.
Sumatriptan: A medication used to treat migraines. Ethyl [5’-benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is unique due to its specific substituents and spiro structure, which may confer distinct biological activities.
Properties
Molecular Formula |
C27H29N3O5S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
ethyl 2-[5-benzyl-1-(2-methylsulfanylethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]acetate |
InChI |
InChI=1S/C27H29N3O5S/c1-3-35-21(31)16-29-20-12-8-7-11-18(20)27(26(29)34)23-22(19(28-27)13-14-36-2)24(32)30(25(23)33)15-17-9-5-4-6-10-17/h4-12,19,22-23,28H,3,13-16H2,1-2H3 |
InChI Key |
XWLRTNZHBAPKED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CCSC)C(=O)N(C4=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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